molecular formula C8H7IO2 B1310537 2-Iodo-5-methoxybenzaldehyde CAS No. 77287-58-2

2-Iodo-5-methoxybenzaldehyde

Cat. No.: B1310537
CAS No.: 77287-58-2
M. Wt: 262.04 g/mol
InChI Key: YHRFMOFYYPMQBE-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom and a methoxy group attached to a benzaldehyde ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the iodination of 5-methoxybenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide . The reaction is typically carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Iodo-5-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-Iodo-5-methoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-Iodo-5-methoxybenzoic acid.

    Reduction: 2-Iodo-5-methoxybenzyl alcohol.

    Substitution: 2-Azido-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzaldehyde.

Scientific Research Applications

2-Iodo-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom and methoxy group can influence its reactivity and interaction with molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the 4-position.

    2-Bromo-5-methoxybenzaldehyde: Similar structure with a bromine atom instead of iodine.

    2-Iodo-5-methylbenzaldehyde: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

2-Iodo-5-methoxybenzaldehyde is unique due to the specific positioning of the iodine and methoxy groups on the benzaldehyde ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRFMOFYYPMQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446170
Record name Benzaldehyde, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77287-58-2
Record name Benzaldehyde, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77287-58-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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